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Compound of Interest

4-(2-Chloro-4-ethoxyphenyl)-2-
Compound Name:

methoxybenzoic acid
CAS No.: 1261913-83-0

Cat. No.: B6409441

Get Quote

Executive Summary

This Application Note details the scalable synthesis of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-
yloxy)-3-methylaniline (CAS 1261918-45-9). This compound serves as the critical "Left-Hand
Side" (LHS) amine intermediate in the manufacture of Tucatinib (Tukysa), a tyrosine kinase
inhibitor used in the treatment of HER2-positive breast cancer.

While early medicinal chemistry routes utilized low-yielding Ullmann couplings, this guide
focuses on the Process Chemistry Route optimized for kilogram-scale manufacturing. This
route utilizes a Nucleophilic Aromatic Substitution (

) followed by catalytic hydrogenation, offering superior atom economy, impurity control, and
safety profiles compared to legacy methods.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid heavy metal contamination (copper mediation) and high-
temperature forcing conditions.
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Strategic Disconnection

The target molecule is disconnected at the ether linkage and the aniline nitrogen.
« Ether Linkage Formation: Achieved via

coupling between an electron-deficient nitro-arene and a nucleophilic phenol derivative.

» Aniline Formation: Achieved via mild catalytic hydrogenation of the nitro precursor.

Reaction Scheme
o Fragment A: 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine (Nucleophile)[1][2][3][4]

¢ Fragment B: 4-Fluoro-3-methyl-1-nitrobenzene (Electrophile)

Target: CAS 1261918-45-9
(Amine Intermediate)

Nitro Intermediate
(Ether Formation)

S_NAr Disconnection \ S_NAr Disconnection

Starting Materials

Click to download full resolution via product page

Figure 1: Retrosynthetic strategy focusing on convergent assembly via S_NAr coupling.

Detailed Experimental Protocols
Stage 1: Ether Coupling ()
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Objective: Synthesis of 7-(2-methyl-4-nitrophenoxy)-[1,2,4]triazolo[1,5-a]pyridine. Principle: The
4-fluoro-3-methyl-1-nitrobenzene is activated for nucleophilic attack by the nitro group. The 7-
hydroxy-triazolopyridine acts as the nucleophile in the presence of a mild base.

Materials
Reagent Equiv. Role

7-Hydroxy-[1,2,4]triazolo[1,5-

. 1.0 Nucleophile
a]pyridine
4-Fluoro-3-methyl-1- )
) 1.1 Electrophile
nitrobenzene
Potassium Carbonate (
15-20 Base
)
DMSO (Dimethyl sulfoxide) 5-7 Vol Solvent
Water 10-15 Vol Anti-solvent (Workup)
Protocol

e Charge: To a clean, dry reactor (inerted with

), charge 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine (1.0 wt) and
(1.5 equiv).

e Solvation: Add DMSO (5.0 vol) and stir at ambient temperature for 30 minutes to ensure
deprotonation/slurry formation.

e Addition: Add 4-Fluoro-3-methyl-1-nitrobenzene (1.1 equiv) in one portion.
» Reaction: Heat the mixture to 85°C + 5°C.

o Critical Process Parameter (CPP): Do not exceed 100°C to prevent degradation of the

triazole ring.

e Monitoring: Monitor by HPLC. Reaction is typically complete within 4—6 hours (<1%
unreacted phenol).
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e Quench & Crystallization:
o Cool the reaction mixture to 20-25°C.
o Slowly add Water (10 vol) over 1 hour. An exotherm will occur; maintain temp <35°C.
o The product will precipitate as a yellow/orange solid.

« |solation: Stir the slurry for 2 hours, filter, and wash the cake with water (3 x 2 vol) to remove
residual DMSO and inorganic salts.

e Drying: Dry under vacuum at 50°C to constant weight.
o Expected Yield: 85-92%
o Purity: >98% (HPLC)[1][5]

Stage 2: Nitro Reduction

Objective: Conversion of the nitro intermediate to the target aniline (CAS 1261918-45-9).
Principle: Heterogeneous catalytic hydrogenation.

Materials
Reagent Specification Role
Nitro Intermediate (Stage 1) 1.0 wt Substrate
10% Pd/C (50% wet) 0.05 wt (5% loading) Catalyst
Methanol or THF 10 Vol Solvent
Hydrogen (

3-5 bar Reductant

)

Protocol

o Charge: Charge the Nitro intermediate and Methanol into an autoclave.

 Inert: Purge with Nitrogen (
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) three times to remove oxygen.

o Catalyst Addition: Charge 10% Pd/C (as a slurry in Methanol) under inert conditions.
o Safety Note: Pyrophoric catalyst. Ensure strict oxygen exclusion.
o Hydrogenation: Pressurize with

to 3 bar. Heat to 40°C.

o Reaction: Stir vigorously (mass transfer limited). Monitor H2 uptake. Reaction is typically
complete in 4-8 hours.

o Workup:
o Cool to ambient temperature and vent

. Purge with

o Filter through a bed of Celite (or depth filter) to remove the catalyst. Wash the cake with
Methanol.

o Concentration: Distill the filtrate under reduced pressure to approx. 2 volumes.

o Crystallization (Optional but recommended for API grade):
o Add Isopropyl Ether (IPE) or n-Heptane as an anti-solvent to induce crystallization.
o Cool to 0-5°C, filter, and dry.

¢ Final Output: Off-white to pale yellow solid.
o Expected Yield: 90-95%

o Purity: >99.5% (HPLC)[2][5][6]

Process Workflow & Logic
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The following diagram illustrates the logical flow of the synthesis, highlighting critical decision

points and purification steps.
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Final Product:
CAS 1261918-45-9
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Figure 2: End-to-end process flow for the synthesis of CAS 1261918-45-9.

Critical Process Parameters (CPPs) &

Troubleshooting

Parameter Range Impact Corrective Action

<B80°C: Slow reaction.
Stage 1 Temp 80-90°C >100°C: Impurity
formation.

Maintain jacket control
+2°C.

High water content

Water in DMSO 0.50 promotes hydrolysis of Use anhydrous DMSO
ater in <0.5%

the fluoro- or dry sieves.
nitrobenzene.
Keep catalyst wet
) Oxygen exposure 0 .
Pd/C Handling Inert T (50% water); use
causes ignition.
blanket.
Low pressure
) ) Ensure autoclave seal
H2 Pressure 3-5 bar increases reaction

) integrity.
time.

Analytical Controls

To ensure the integrity of the final intermediate, the following analytical specifications are
recommended:

e HPLC Method: C18 Column, Gradient Water (0.1% TFA) / Acetonitrile.

o Retention Time (RT): Target amine elutes earlier than the Nitro intermediate due to
increased polarity.

e 1H NMR (DMSO-d6):
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o Diagnostic peak: Triazolo-pyridine protons and the disappearance of the Nitro-aromatic

signals.

o Methyl group singlet at approx
2.1 ppm.

o Amine (

) broad singlet at approx

5.0 ppm.

Safety & Compliance

¢ Nitro Compounds: The starting material (4-fluoro-3-methyl-1-nitrobenzene) and the
intermediate are nitro-aromatics. While stable, they should be treated as potentially
energetic. Avoid heating to dryness without testing (DSC).

» Hydrogenation: Hydrogen gas is highly flammable. All equipment must be ATEX rated /
grounded.

» Solvents: DMSO is a skin penetrant; it can carry toxic reagents through the skin. Wear butyl
rubber gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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